N-(3-chlorophenyl)-4-ethylbenzamide
Description
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
QUCAEGXNFCWNHP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the attack of the amine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Stoichiometric studies indicate a 1:1 molar ratio of acyl chloride to amine optimizes yield while minimizing side products such as diacylation or hydrolysis.
Solvent and Base Selection
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates. Triethylamine (NEt₃) or potassium carbonate (K₂CO₃) is typically employed to scavenge HCl, with NEt₃ offering superior solubility in DMF. For example, a protocol from the Royal Society of Chemistry demonstrates that NEt₃ in DMF at 0–5°C achieves 85% yield within 4 hours.
Temperature and Time Optimization
Lower temperatures (0–10°C) suppress acyl chloride hydrolysis, while extended reaction times (12–24 hours) ensure complete conversion. A comparative study showed that room-temperature reactions in DCM with NEt₃ yielded 78% product after 24 hours, whereas chilled DMF systems reached 92% yield in 6 hours.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chloride formation, coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer an alternative pathway.
Activation of Carboxylic Acids
4-Ethylbenzoic acid is activated in situ using TBTU or HATU, forming an active ester intermediate that reacts efficiently with 3-chloroaniline. This method avoids the handling of moisture-sensitive acyl chlorides, making it suitable for large-scale production.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBTU | DMF | 25 | 88 | 98 |
| HATU | DCM | 0–5 | 92 | 99 |
| EDCl/HOBt | THF | 25 | 76 | 95 |
Side Reaction Mitigation
The use of HOBt (hydroxybenzotriazole) as an additive reduces racemization and improves coupling efficiency. For instance, HATU/HOBt in DCM at 0°C produced this compound with 99% purity, as confirmed by HPLC.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics, particularly for thermally driven amidation. A protocol from Scientific Reports demonstrated that irradiating a mixture of 4-ethylbenzoic acid, 3-chloroaniline, and TBTU in DMF at 100°C for 20 minutes achieved 94% yield, reducing reaction time by 90% compared to conventional heating.
Energy Efficiency and Scalability
Microwave systems enable rapid heating and precise temperature control, minimizing decomposition. However, scalability remains challenging due to penetration depth limitations in larger reactors.
Purification and Characterization
Recrystallization Techniques
Crude product is typically purified via recrystallization from ethanol or ethyl acetate. A study reported that ethanol recrystallization at −20°C yielded needle-like crystals with 99.5% purity, as determined by NMR.
Chromatographic Methods
Flash chromatography using silica gel (hexane:ethyl acetate, 3:1) resolves unreacted starting materials. GC-MS analysis confirms molecular ion peaks at m/z 273.1 [M+H]⁺, consistent with the compound’s molecular formula C₁₅H₁₄ClNO.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 7.9 Hz, 2H, Ar-H), 7.35–7.29 (m, 3H, Ar-H), 2.69 (q, J = 7.6 Hz, 2H, CH₂), 1.27 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR : δ 167.8 (C=O), 141.2, 134.5, 129.8, 128.7, 127.3, 124.9, 119.4 (Ar-C), 28.7 (CH₂), 15.3 (CH₃).
Comparative Analysis of Methodologies
Table 2: Synthesis Method Efficiency
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Direct Aminolysis | 85–92 | 4–24 h | 12.5 | High |
| TBTU Coupling | 88 | 6 h | 18.7 | Moderate |
| Microwave-Assisted | 94 | 20 min | 22.3 | Low |
Key findings:
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
N-(3-chlorophenyl)-4-ethylbenzamide has demonstrated potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study reported that certain benzamide derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that benzamide derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to reduced inflammation in conditions such as Alzheimer's disease and other neurodegenerative disorders . The ability to modulate inflammatory pathways positions this compound as a candidate for developing anti-inflammatory medications.
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of 3-chloroaniline with 4-ethylbenzoyl chloride. This process can be optimized to enhance yield and purity, which is crucial for its subsequent applications in research and pharmaceuticals .
Table 1: Synthetic Pathways for this compound
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Chloroaniline + 4-Ethylbenzoyl Chloride | Room Temperature | Varies |
| 2 | Triethylamine as a base | Stirring for 30 min | High |
| 3 | Purification via chromatography | - | - |
3.1 Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer progression and inflammation. Molecular docking studies have suggested that this compound can effectively bind to target proteins, which may inhibit their activity and thus exert therapeutic effects .
3.2 Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1: A derivative was tested on breast cancer cell lines, showing significant apoptosis induction compared to untreated controls.
- Case Study 2: In a model of neuroinflammation, the compound reduced markers of inflammation by inhibiting the NF-kB pathway.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of N-(3-chlorophenyl)-4-ethylbenzamide, emphasizing substituent effects, physicochemical properties, and crystallographic data.
Substituent Effects on Physicochemical Properties
- This contrasts with the electron-donating ethyl group in the target compound, which increases hydrophobicity .
- Hydrophobic vs. Polar Groups: The methyl group in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (C₁₄H₁₁ClN₂O₃) contributes to higher lipophilicity (logP ~2.8) compared to the hydroxy group in 3-chloro-4-hydroxy-N-(3-methylphenyl)benzamide (C₁₄H₁₂ClNO₂), which introduces polarity and hydrogen-bonding capacity .
Crystallographic and Structural Insights
- 4-Chloro-N-(3-chlorophenyl)benzamide exhibits a dihedral angle of 75.3° between the benzamide and chlorophenyl rings, indicating a non-planar conformation that may influence packing efficiency in solid-state applications .
Q & A
Q. What are the standard synthetic routes for N-(3-chlorophenyl)-4-ethylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted benzoyl chloride with a 3-chlorophenylamine derivative. A Schotten-Baumann reaction is widely used, where 4-ethylbenzoyl chloride reacts with 3-chloroaniline in dichloromethane under basic conditions (e.g., triethylamine) to form the amide bond . Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (room temperature for 30–60 minutes), and purification via column chromatography (neutral Al₂O₃ or silica gel) . TLC monitoring ensures reaction completion .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the amide bond formation (e.g., NH proton at δ ~8–10 ppm, carbonyl carbon at ~165–170 ppm) and substituent positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .
- UV-Vis Spectroscopy: Absorbance bands (e.g., ~270–300 nm) correlate with aromatic and amide chromophores .
Q. How is the compound purified, and what challenges arise during crystallization?
Purification involves washing with dilute HCl (to remove unreacted amine), saturated Na₂CO₃ (to neutralize excess acid), and brine, followed by drying over anhydrous Na₂SO₄ . Crystallization challenges include solvent selection (e.g., dichloromethane/hexane mixtures) and polymorphism, resolved via slow evaporation and X-ray diffraction-guided optimization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing interactions. SHELX programs (e.g., SHELXL) refine structures using intensity data (R factor < 0.05 for high resolution) . Key parameters include:
| Parameter | Value (Example) |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| R-factor | 0.038–0.104 |
| Data/parameter ratio | ≥15.5 |
| Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed via graph-set notation to predict stability . |
Q. How do substituent positions (e.g., ethyl vs. nitro groups) influence biological activity or reactivity?
- Biological Activity: Ethyl groups enhance lipophilicity, improving membrane permeability, while nitro groups (electron-withdrawing) may alter binding to targets like kinases or receptors . Comparative studies with N-(3-aminophenyl)-3-chlorobenzamide show positional effects on antimicrobial potency .
- Reactivity: Ethyl groups stabilize via steric hindrance, whereas nitro groups increase electrophilicity, facilitating nucleophilic substitution (e.g., SNAr reactions) .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Reaction Yields: Optimize catalysts (e.g., DMAP for acylation) or solvent polarity (e.g., DMF vs. THF) .
- Spectroscopic Discrepancies: Use deuterated solvents to eliminate peak splitting or employ 2D NMR (COSY, HSQC) to resolve overlapping signals . Cross-validate with alternative techniques (e.g., IR for carbonyl confirmation).
Q. What strategies ensure stability during storage or under experimental conditions?
- Storage: Protect from light and moisture (desiccator at –20°C).
- Stability Tests: Monitor via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks). Derivatives with electron-withdrawing groups (e.g., nitro) show greater hydrolytic stability than amino-substituted analogs .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
